molecular formula C18H20F2N4O2S B2740623 5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-67-9

5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2740623
CAS RN: 898350-67-9
M. Wt: 394.44
InChI Key: GFMMMTRHVPSSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a thiazole ring, a piperidine ring, and a phenyl ring with two fluorine substituents . Triazole compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and thiazole rings are both heterocyclic compounds, meaning they contain atoms of at least two different elements .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the triazole ring might undergo reactions typical of aromatic heterocycles .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound has shown promise as an antitumor agent. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and one of these compounds demonstrated potent cytotoxic effects against prostate cancer cells . Further studies are needed to explore its mechanism of action and potential clinical applications.

Nrf2 Activation and Neuroprotection

Another derivative, 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263) , has been investigated for its neuroprotective properties. It targets brain tissue by activating the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. In animal models, DDO-7263 protected against subacute Parkinson’s disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and exhibited antioxidant effects .

Conclusion

The compound’s diverse biological activities make it an intriguing subject for further investigation. Researchers continue to explore its potential therapeutic applications, and its unique structure offers exciting possibilities for drug development . If you need more information or have additional queries, feel free to ask!

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have been found to have various biological activities, such as antimicrobial, antioxidant, and antiviral effects .

Future Directions

Future research could explore the potential uses of this compound, particularly given the known biological activities of many triazole derivatives . This could include testing its effects in biological systems or investigating its potential as a pharmaceutical agent.

properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2S/c1-2-14-21-18-24(22-14)17(26)16(27-18)15(23-7-5-11(25)6-8-23)10-3-4-12(19)13(20)9-10/h3-4,9,11,15,25-26H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMMMTRHVPSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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